molecular formula C19H19N5O2S B6443869 6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2549053-64-5

6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B6443869
CAS No.: 2549053-64-5
M. Wt: 381.5 g/mol
InChI Key: MYXZUZKSRGKAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-2-carbonitrile core linked to a piperidine ring substituted with a methylamino group and a 1,2-benzothiazol-1,1-dioxide moiety. The benzothiazole sulfone group is a key pharmacophore, often associated with bioactivity in kinase inhibition or protease modulation. Structural studies of such compounds often employ crystallographic tools like the SHELX system for refinement and validation .

Properties

IUPAC Name

6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-23(19-16-6-2-3-7-17(16)27(25,26)22-19)15-9-11-24(12-10-15)18-8-4-5-14(13-20)21-18/h2-8,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXZUZKSRGKAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=CC=CC(=N2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the benzothiazole, piperidine, or pyridine rings.

Scientific Research Applications

6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from patent literature and commercial databases, focusing on structural variations and inferred pharmacological implications.

Piperidine-Based Analogs (Patent Derivatives)

The European patent application (2023/39) describes pyrido-pyrimidinone derivatives with piperidine substitutions, including:

  • 2-(3,4-Dimethoxyphenyl)-9-methyl-7-[4-(methylamino)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-(3,4-Dimethoxyphenyl)-7-[4-(ethylamino)piperidin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Feature Target Compound Patent Compound 1 (Methylamino) Patent Compound 2 (Ethylamino)
Core Structure Pyridine-2-carbonitrile Pyrido-pyrimidinone Pyrido-pyrimidinone
Amino Substituent Methylamino Methylamino Ethylamino
Aromatic Group Benzothiazole-1,1-dioxide 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl
Potential Impact Enhanced sulfone-mediated target engagement Increased lipophilicity from methoxy groups Higher metabolic stability with ethyl group

Key Differences :

  • Replacing methylamino with ethylamino (Patent Compound 2) could reduce hepatic clearance due to decreased polarity, though this may compromise target affinity .
Diazepane-Based Analog (Commercial Compound BK70875)

The compound 4-[4-(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile (BK70875) shares the pyridine-carbonitrile and benzothiazole sulfone groups but replaces the piperidine ring with a 1,4-diazepane (7-membered ring).

Feature Target Compound (Piperidine) BK70875 (Diazepane)
Ring Size 6-membered (piperidine) 7-membered (diazepane)
Conformational Flexibility Moderate rigidity Increased flexibility
Commercial Availability Not listed in Priced at $747–$1,160/mg (90% purity)

Key Differences :

  • The diazepane ring in BK70875 introduces additional conformational flexibility, which may improve binding to larger protein pockets but reduce selectivity due to entropic penalties .
  • The target compound’s piperidine scaffold likely offers better metabolic stability compared to diazepane, as smaller rings are less prone to oxidative degradation.

Biological Activity

6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole ring and the introduction of piperidine and pyridine moieties. The specific reaction conditions—such as temperature, solvents, and catalysts—play a crucial role in ensuring high yield and purity during synthesis .

The biological activity of this compound is believed to involve its interaction with various molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets remain under investigation but are critical for understanding its therapeutic potential .

Antimicrobial Activity

Research indicates that compounds similar to this compound have been evaluated for antimicrobial properties. However, studies have shown limited efficacy against a range of pathogens. For instance, a study on related benzothiazole compounds reported no significant antiviral or antimicrobial activity against various bacteria and viruses .

Anticancer Properties

Several studies have explored the cytotoxic effects of benzothiazole derivatives on cancer cell lines. A notable study reported that certain derivatives exhibited significant cytotoxicity against human CD4+ lymphocytes and various cancer cell lines, suggesting potential as anticancer agents . The compound's structure may contribute to its ability to inhibit cell proliferation in certain contexts.

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound is also being investigated for its potential in other therapeutic areas. Its interactions with G protein-coupled receptors (GPCRs) may offer insights into its roles in various signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

Study Findings
Study on Benzothiazole Derivatives No significant antiviral or antimicrobial activity; notable cytotoxicity against CD4+ lymphocytes.
Cytotoxicity Evaluation Compounds inhibited growth in leukemia cell lines; some showed antiproliferative effects against solid tumors.
GPCR Interaction Studies Indicated potential modulation of intracellular signaling pathways relevant to various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.